molecular formula C11H18N4O2 B13893290 N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine

Cat. No.: B13893290
M. Wt: 238.29 g/mol
InChI Key: IAALUSSPKJYKTO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine is an organic compound with a complex structure that includes both nitro and amine functional groups. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine typically involves the reaction of 2-nitro-1,3-benzenediamine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with the temperature maintained between 70°C and 130°C .

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines and nitro derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine exerts its effects involves its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the amine groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine is unique due to its combination of nitro and amine functional groups, which provide a diverse range of reactivity and applications. Its ability to participate in both oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C11H18N4O2/c1-14(2)8-4-7-13-10-6-3-5-9(12)11(10)15(16)17/h3,5-6,13H,4,7-8,12H2,1-2H3

InChI Key

IAALUSSPKJYKTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

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